Clorhidrato de 1H-pirazol-4-amina

Descripción general

Descripción

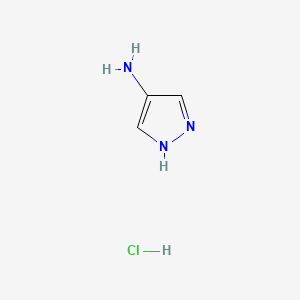

1H-pyrazol-4-amine hydrochloride: is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group at the 4-position of the pyrazole ring makes 1H-pyrazol-4-amine hydrochloride a valuable intermediate in various chemical syntheses and applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1H-Pyrazol-4-amine hydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have been investigated for their potential in treating various conditions, notably neurological disorders and cancer.

Case Study: Anticancer Activity

Research indicates that aminopyrazole derivatives exhibit notable antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). One study reported mean growth inhibition percentages of 54.25% and 38.44%, respectively, while demonstrating minimal toxicity to normal fibroblasts .

Agricultural Chemistry

In agricultural applications, 1H-pyrazol-4-amine hydrochloride is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study: Pesticide Development

A patent describes the use of 3-chloro-1H-pyrazol-4-amine hydrochloride in synthesizing novel pesticidal compounds. The efficient synthetic process highlighted in the patent allows for high selectivity and yield, indicating its potential for developing effective agricultural products .

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials.

Data Table: Material Properties

| Property | Description |

|---|---|

| Chemical Structure | Pyrazole ring with amine group |

| Applications | Polymers, coatings |

| Performance | Enhanced durability and stability |

Biochemical Research

In biochemical research, 1H-pyrazol-4-amine hydrochloride acts as a valuable reagent in various assays, aiding researchers in studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction Studies

The compound has been used to investigate enzyme kinetics, providing insights into metabolic pathways relevant to disease states. Its role as a reagent facilitates the identification of enzyme inhibitors and activators, contributing to drug discovery efforts .

Analytical Chemistry

Additionally, 1H-pyrazol-4-amine hydrochloride is employed in analytical chemistry for detecting and quantifying other compounds.

Mecanismo De Acción

Target of Action

1H-pyrazol-4-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, a molecular docking study conducted on a pyrazole derivative justified its better antileishmanial activity .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, a pyrazole derivative displayed superior antipromastigote activity that was more active than the standard drugs .

Análisis Bioquímico

Biochemical Properties

1H-pyrazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38MAPK and COX, which are involved in inflammatory responses and other cellular processes . The compound’s interaction with these enzymes typically involves binding to their active sites, thereby inhibiting their activity and modulating the biochemical pathways they regulate.

Cellular Effects

1H-pyrazol-4-amine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38MAPK can lead to altered gene expression profiles, impacting cellular responses to stress and inflammation . Additionally, the compound’s effects on COX enzymes can modulate the production of prostaglandins, which are key mediators of inflammation.

Molecular Mechanism

The molecular mechanism of 1H-pyrazol-4-amine hydrochloride involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes like p38MAPK and COX, the compound inhibits their activity, leading to downstream effects on gene expression and cellular signaling pathways . This inhibition can result in reduced inflammatory responses and altered cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazol-4-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of 1H-pyrazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical modulation.

Metabolic Pathways

1H-pyrazol-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its inhibition of COX enzymes can affect the synthesis of prostaglandins, thereby altering metabolic pathways related to inflammation and cellular signaling.

Transport and Distribution

Within cells and tissues, 1H-pyrazol-4-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of 1H-pyrazol-4-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended targets, such as the active sites of enzymes, to effectively modulate biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent dehydrogenation . Another method includes the condensation of 1,3-diketones with hydrazine, leading to the formation of substituted pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In industrial settings, the production of 1H-pyrazol-4-amine hydrochloride often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also include the use of automated systems for precise control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Comparación Con Compuestos Similares

- 3-aminopyrazole

- 4-aminopyrazole

- 5-aminopyrazole

- 1H-pyrazole-4-carboxamide

Comparison: 1H-pyrazol-4-amine hydrochloride is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. Compared to other aminopyrazoles, it offers specific advantages in terms of its synthetic versatility and potential therapeutic applications .

Actividad Biológica

1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including 1H-pyrazol-4-amine hydrochloride, are recognized for their broad spectrum of biological activities. They have been synthesized and evaluated for various therapeutic applications, demonstrating efficacy in treating conditions such as inflammation, infections, and cancer.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from 1H-pyrazol-4-amine hydrochloride have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming the standard drug dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of 1H-pyrazol-4-amine hydrochloride has been evaluated against several bacterial strains and fungi. In vitro studies revealed that specific derivatives were effective against Mycobacterium tuberculosis (MTB) and common pathogens like E. coli and Aspergillus niger. For example, one derivative exhibited 98% inhibition against MTB at a concentration of 6.25 µg/mL .

3. Anticancer Activity

Recent findings highlight the potential of pyrazole derivatives as anticancer agents. A notable study reported that a derivative of 1H-pyrazol-4-amine hydrochloride displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 µM). Mechanistic investigations revealed that this compound induced apoptosis in ovarian cancer cells by reducing phosphorylation of retinoblastoma protein and arresting the cell cycle at the S and G2/M phases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For example, modifications at position N1 have been linked to changes in antiproliferative activity against cancer cell lines .

Table: Summary of Biological Activities

Case Studies

Several case studies exemplify the therapeutic potential of 1H-pyrazol-4-amine hydrochloride:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cytokine production in vitro. The most potent compounds showed significant reductions in TNF-α and IL-6 levels compared to controls.

- Antimicrobial Evaluation : A compound was tested against various pathogens, revealing broad-spectrum activity that suggests its potential use as an antimicrobial agent in clinical settings.

- Cancer Research : A derivative was assessed for its anticancer properties in ovarian cancer models, demonstrating significant growth inhibition and induction of apoptosis through specific molecular pathways.

Propiedades

IUPAC Name |

1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDSLIPVDTVHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195820 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-28-6 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.